2-(4-Bromothiazol-2-yl)acetic acid
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Overview
Description
2-(4-Bromothiazol-2-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the thiazole ring and an acetic acid moiety at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-aminothiazole with bromine to form 2-bromo-4-aminothiazole, which is then reacted with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(4-Bromothiazol-2-yl)acetic acid may involve large-scale bromination and subsequent acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which may exhibit enhanced or modified biological activities .
Scientific Research Applications
2-(4-Bromothiazol-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiazol-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorothiazol-2-yl)acetic acid
- 2-(4-Methylthiazol-2-yl)acetic acid
- 2-(4-Phenylthiazol-2-yl)acetic acid
Uniqueness
2-(4-Bromothiazol-2-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine or methyl groups, which can lead to different interactions with biological targets and potentially enhanced activity .
Properties
IUPAC Name |
2-(4-bromo-1,3-thiazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTCESGIKUWJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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